1-(4-Amino-3-methylphenyl)-3-methylurea

Description

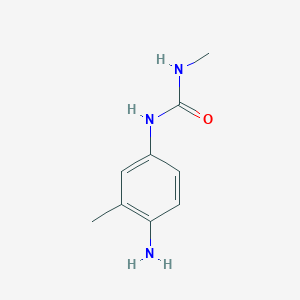

1-(4-Amino-3-methylphenyl)-3-methylurea is a substituted urea derivative characterized by a phenyl ring substituted with an amino group at the para position and a methyl group at the meta position, coupled with a methylurea moiety.

Properties

IUPAC Name |

1-(4-amino-3-methylphenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6-5-7(3-4-8(6)10)12-9(13)11-2/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTLREDJZUBAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-methylphenyl)-3-methylurea can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-3-methylphenol with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Continuous monitoring and quality control measures are implemented to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methylphenyl)-3-methylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-3-methylphenyl)-3-methylurea has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-methylphenyl)-3-methylurea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Chemical Properties

The compound’s structure can be compared to urea derivatives with varying substituents:

Key Observations :

- Chlorinated Analogs (DCPMU, 3,5-Dichloro) : Chlorine atoms increase lipophilicity, making these compounds more persistent in environmental matrices . DCPMU is a regulated metabolite in pesticides, with strict EPA tolerances for cumulative residues in food .

- Amino vs. Methoxy Substitution: The amino group in the target compound may improve water solubility and reactivity (e.g., in hydrogen bonding or metabolic conjugation) compared to methoxy-substituted derivatives .

- Methyl Group Position : The meta-methyl group in the target compound could sterically hinder interactions with biological targets compared to para-substituted analogs.

Research Implications

The amino and methyl substituents in 1-(4-Amino-3-methylphenyl)-3-methylurea position it as a candidate for:

- Agrochemical Research: Potential as a biodegradable alternative to chlorinated urea herbicides, given its likely reduced environmental persistence.

- Pharmaceutical Probes: The amino group could serve as a site for functionalization in drug discovery.

Biological Activity

1-(4-Amino-3-methylphenyl)-3-methylurea, often referred to as a derivative of aniline and urea, has garnered attention in various biological research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature and studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C10H14N4O

- Molecular Weight: 206.24 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration purposes)

The compound features an aromatic amine moiety linked to a methylurea group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition: It has been noted that similar compounds can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Modulation: The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical in inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

These findings suggest that further exploration of this compound could lead to the development of novel anticancer agents.

Anti-inflammatory Activity

Compounds similar to this compound have shown potential in reducing inflammation. Studies have reported that such compounds can decrease levels of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated macrophages. This effect is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

-

In Vitro Study on Cancer Cell Lines:

A study conducted by researchers at a leading university evaluated the effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation, with a notable increase in apoptotic markers after treatment. -

Animal Model for Inflammation:

An animal study assessed the anti-inflammatory effects of the compound using a mouse model of induced inflammation. The results showed a marked reduction in edema and inflammatory markers, supporting its potential therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.